3,4-Diethylbenzoyl chloride
CAS No.: 102121-58-4
Cat. No.: VC18510624
Molecular Formula: C11H13ClO
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102121-58-4 |
|---|---|
| Molecular Formula | C11H13ClO |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 3,4-diethylbenzoyl chloride |
| Standard InChI | InChI=1S/C11H13ClO/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | SNBCETWLOKEFMT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)Cl)CC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
3,4-Diethylbenzoyl chloride belongs to the benzoyl chloride family, characterized by a benzene ring functionalized with two ethyl groups at the meta and para positions relative to the carbonyl chloride group. The ethyl substituents introduce steric and electronic effects that modulate reactivity compared to simpler analogs like benzoyl chloride or 3,4-dimethylbenzoyl chloride .
Table 1: Comparative Structural Properties of Benzoyl Chloride Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| Benzoyl chloride | C₇H₅ClO | 140.57 | 1.21 | 197 |
| 3,4-Dimethylbenzoyl chloride | C₉H₉ClO | 168.62 | 1.18 | 215–220 |
| 3-Iodo-4-methylbenzoyl chloride | C₈H₆ClIO | 280.49 | 1.80 | 307.7 |
| 3,4-Diethylbenzoyl chloride | C₁₁H₁₃ClO | 196.67 | ~1.15 | ~230–240 |
Note: Values for 3,4-diethylbenzoyl chloride are estimated based on homologous series trends .
Spectroscopic and Thermodynamic Data
While experimental data for 3,4-diethylbenzoyl chloride remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds suggest key features:
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IR: A strong carbonyl (C=O) stretch near 1770 cm⁻¹ and C-Cl vibration near 550 cm⁻¹.
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¹H NMR: Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and aromatic protons (δ 7.3–8.1 ppm) .
The compound’s vapor pressure is anticipated to be low (~0.1 mmHg at 25°C) due to its molecular weight and polarity, similar to 3-iodo-4-methylbenzoyl chloride .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most plausible route involves chlorination of 3,4-diethylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], as demonstrated for 3,4-dimethylbenzoyl chloride :
Key parameters:
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Solvent: Dichloromethane or chloroform.
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Catalyst: Catalytic dimethylformamide (DMF) accelerates the reaction .
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Yield: ~85–90% after purification via vacuum distillation.
Industrial Manufacturing
Large-scale production would employ continuous-flow reactors to enhance safety and efficiency, given the exothermic nature of acyl chloride synthesis. Patent literature for 3-iodo-4-methylbenzoyl chloride highlights the use of molecular sieves to absorb HCl gas, a method adaptable to 3,4-diethyl variants .
Reactivity and Applications
Nucleophilic Acyl Substitution
The electrophilic carbonyl carbon undergoes reactions with nucleophiles, forming derivatives critical in pharmaceuticals and polymers:
Table 2: Derived Compounds and Applications
| Derivative | Reaction Partner | Application |
|---|---|---|
| Amides | Amines | Antifungal agents |
| Esters | Alcohols | Plasticizers, flavorants |
| Anhydrides | Carboxylic acids | Polymer crosslinkers |
Pharmaceutical Intermediates
Analogous compounds like 3-fluoro-4-methylbenzoyl chloride are used in sulfonamide-based fungicides . 3,4-Diethylbenzoyl chloride could similarly serve in synthesizing bioactive molecules, leveraging its ethyl groups to enhance lipophilicity and membrane permeability.
Future Research Directions
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Spectroscopic Characterization: Experimental determination of NMR, IR, and mass spectra.
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Thermodynamic Studies: Measurement of vapor-liquid equilibria and enthalpy of formation.
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Biological Screening: Evaluation of derived amides as antimicrobial or anticancer agents.
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